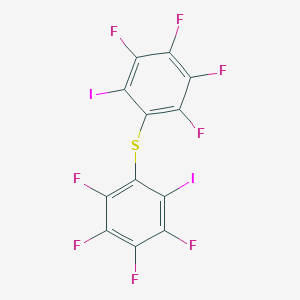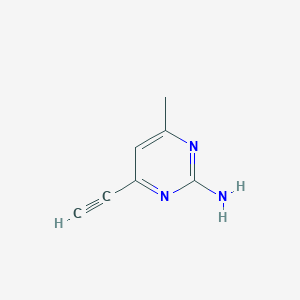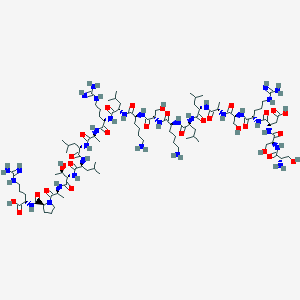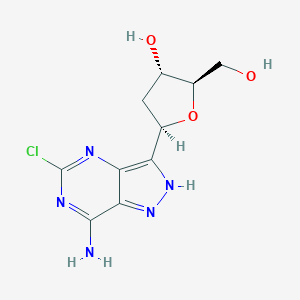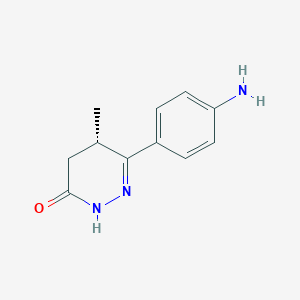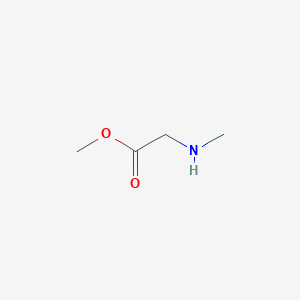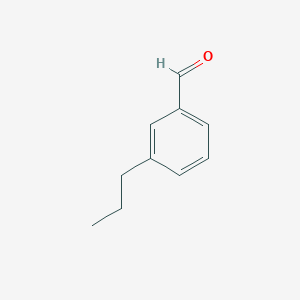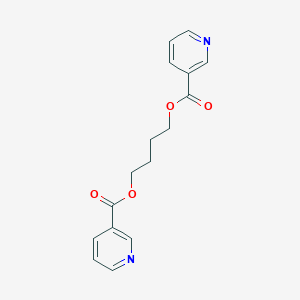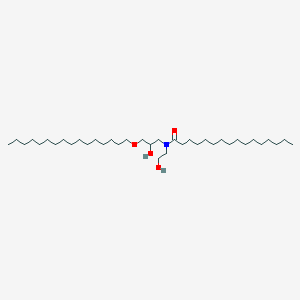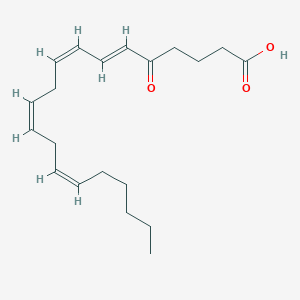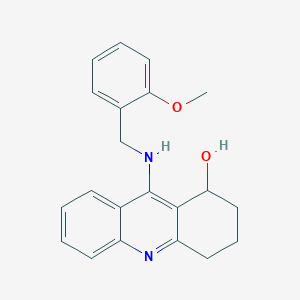
1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol
描述
1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol, also known as THA, is a synthetic compound that has been studied extensively for its potential therapeutic applications. This molecule has a unique structure that allows it to interact with various biological targets, making it a promising candidate for drug development.
作用机制
1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol's mechanism of action is not fully understood, but it is believed to interact with various biological targets, including acetylcholinesterase, monoamine oxidase, and histone deacetylases. These interactions can lead to changes in gene expression, neurotransmitter levels, and other biological processes.
生化和生理效应
1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, the induction of apoptosis, and the modulation of neurotransmitter levels. These effects can lead to improvements in cognitive function, neuroprotection, and anti-tumor activity.
实验室实验的优点和局限性
1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol has several advantages for lab experiments, including its ability to interact with multiple biological targets, its synthetic availability, and its potential for therapeutic applications. However, 1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for 1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol research, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action. Additionally, 1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol's potential as a diagnostic tool for Alzheimer's disease and other neurodegenerative diseases should be further explored. Overall, 1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol is a promising compound that has the potential to make significant contributions to the field of drug development and disease treatment.
科学研究应用
1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, 1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, 1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol has been shown to protect dopaminergic neurons from oxidative stress. In cancer, 1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
属性
CAS 编号 |
104628-26-4 |
|---|---|
产品名称 |
1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol |
分子式 |
C21H22N2O2 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
9-[(2-methoxyphenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol |
InChI |
InChI=1S/C21H22N2O2/c1-25-19-12-5-2-7-14(19)13-22-21-15-8-3-4-9-16(15)23-17-10-6-11-18(24)20(17)21/h2-5,7-9,12,18,24H,6,10-11,13H2,1H3,(H,22,23) |
InChI 键 |
LLZPXWNSZOEXRM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC2=C3C(CCCC3=NC4=CC=CC=C42)O |
规范 SMILES |
COC1=CC=CC=C1CNC2=C3C(CCCC3=NC4=CC=CC=C42)O |
同义词 |
9-[(2-methoxyphenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

